2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Description
This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked via a urea group to a phenyl ring, which is further connected to an acetamide substituted with a 1-hydroxy-2-methylpropan-2-yl group. The benzodioxole group is a common pharmacophore known for enhancing metabolic stability and aromatic interactions in drug design .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-20(2,11-24)23-18(25)9-13-3-5-14(6-4-13)21-19(26)22-15-7-8-16-17(10-15)28-12-27-16/h3-8,10,24H,9,11-12H2,1-2H3,(H,23,25)(H2,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIWGZMPSUPTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 385.4 g/mol
- CAS Number : 1235279-89-6
The biological activity of this compound is primarily attributed to the presence of the benzo[d][1,3]dioxole moiety and the ureido functional group. These structural components are known to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing benzo[d][1,3]dioxole have demonstrated efficacy against various cancer cell lines through mechanisms involving DNA interaction and inhibition of cell cycle progression.
A comparative analysis of related compounds showed that those with a urea linkage often displayed enhanced antitumor activity. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds with similar urea functionalities had IC values ranging from 6.26 µM to 20.46 µM in different assay formats .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 6.26 ± 0.33 | HCC827 |
| Compound B | 20.46 ± 8.63 | NCI-H358 |
| Compound C | 16.00 ± 9.38 | NCI-H358 |
Antimicrobial Activity
In addition to antitumor properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial effects, particularly against gram-positive bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Study on Antitumor Efficacy : A recent publication focused on the synthesis and evaluation of a series of benzo[d][1,3]dioxole derivatives, including the target compound. The study reported promising results in inhibiting tumor growth in both 2D and 3D cell culture systems .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of structurally similar compounds and found that those containing benzo[d][1,3]dioxole exhibited significant activity against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the benzo[d][1,3]dioxole ring or modifications to the urea linkage can significantly influence potency and selectivity towards specific biological targets.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differentiating features:
Key Observations :
- The hydroxypropanamide substituent may enhance hydrophilicity compared to nitro () or thioether () groups.
Key Observations :
- Carbodiimide-based reagents (e.g., EDC, HATU) are common for amide/urea bond formation .
- Polar aprotic solvents (DMF, DCM) dominate in coupling reactions.
Key Observations :
- The urea group in the target compound may enhance hydrogen bonding to targets like EGFR or cytohesins, similar to triazole derivatives .
Molecular Interactions
Hydrogen-bonding patterns and graph set analysis (based on ):
Key Observations :
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis requires multi-step protocols with precise control of reaction parameters. Key steps include:
- Coupling reactions : Use of triethylamine or similar bases to activate intermediates (e.g., urea formation) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures >95% purity at each stage . Example workflow: Benzodioxole precursor → phenylurea intermediate → final acetamide coupling .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of spectroscopic and analytical methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzodioxole moiety (δ 5.9–6.1 ppm for dioxole protons) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 425.16 for [M+H]⁺) .
- Elemental analysis : Matches calculated C, H, N percentages within 0.3% error .
Q. What functional groups influence its reactivity in biological assays?
Key groups include:
- Benzodioxole : Enhances metabolic stability and π-π stacking in target binding .
- Ureido linker : Facilitates hydrogen bonding with enzymatic active sites .
- Hydroxy-methylpropanamide : Improves solubility via hydrophilic interactions . Reactivity studies show susceptibility to hydrolysis under acidic conditions (pH < 3), requiring neutral buffers for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
SAR strategies include:
- Substitution patterns : Compare analogues with halogenated benzodioxoles (e.g., 5-Cl vs. 5-F) to assess steric/electronic effects .
- Linker optimization : Replace the ureido group with thiourea or amide variants to modulate binding kinetics .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs . Example SAR table:
| Derivative | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent | None | 1.2 | Kinase X |
| Analog A | 5-F-Benzo | 0.8 | Kinase X |
| Analog B | Thiourea | 2.5 | Kinase Y |
Q. How should contradictory bioassay data be resolved?
Contradictions often arise from assay conditions or off-target effects. Mitigation steps:
- Dose-response curves : Confirm activity across 3+ concentrations to rule out false positives .
- Orthogonal assays : Validate kinase inhibition via fluorescence polarization and radiometric assays .
- Metabolic stability tests : Use liver microsomes to identify metabolites interfering with activity .
Q. What computational methods predict its pharmacokinetic properties?
- ADME prediction : SwissADME or ADMETLab estimate logP (~2.8), suggesting moderate blood-brain barrier penetration .
- CYP450 interactions : MetaSite identifies CYP3A4 as the primary metabolizer, guiding co-administration warnings .
- Toxicity screening : ProTox-II flags potential hepatotoxicity (Probability: 65%) requiring in vivo validation .
Q. How to design in vivo studies for assessing therapeutic potential?
- Dosing regimen : Oral bioavailability (F = 45% in rodents) supports twice-daily dosing .
- Biomarker selection : Monitor inflammatory cytokines (e.g., IL-6, TNF-α) for autoimmune disease models .
- Toxicokinetics : Measure plasma half-life (t₁/₂ ~6 hr) and organ accumulation via LC-MS/MS .
Methodological Notes
- Data Reproducibility : Replicate synthesis ≥3 times with independent batches to confirm yield consistency (±5%) .
- Conflict Resolution : Cross-reference NMR shifts with predicted spectra (e.g., ACD/Labs) to resolve structural ambiguities .
- Ethical Compliance : Adhere to OECD Guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
